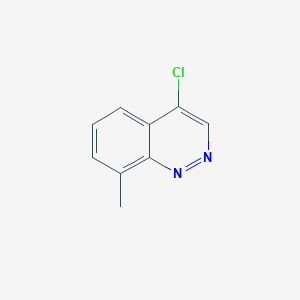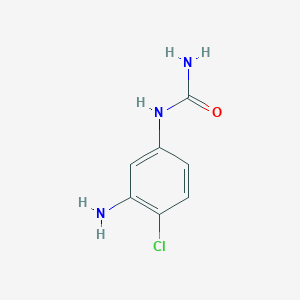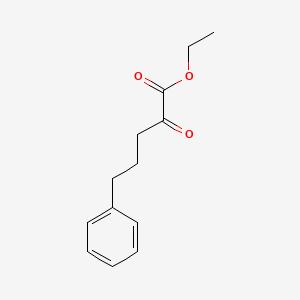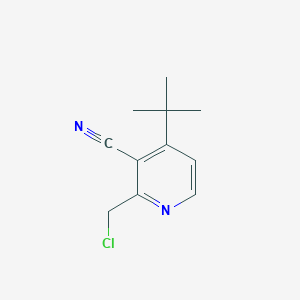
4-(叔丁基)-2-(氯甲基)烟酸腈
描述
The tert-butyl group is a functional group in organic chemistry where a primary carbon atom is bonded to three other carbon atoms, forming a highly branched structure . It’s often used in chemical transformations due to its unique reactivity pattern .
Synthesis Analysis
Tertiary butyl esters, which may be related to your compound, find large applications in synthetic organic chemistry . A method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .Molecular Structure Analysis
While specific structural information for “4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile” is not available, compounds with the tert-butyl group are known to have a unique reactivity pattern due to the crowded nature of the tert-butyl group .Chemical Reactions Analysis
The tert-butyl group is known for its unique reactivity pattern, which is often used in chemical transformations . For example, various N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite (TBN) under solvent-free conditions .科学研究应用
微波辐射合成
Krasavin、Sapegin 和 Dorogov (2015) 的一项研究详细介绍了一种制备尼古丁腈的方法,包括 4-(叔丁基)-2-(氯甲基)尼古丁腈等变体。此方案使用微波辐射进行快速自动化合成,突出了在吡啶环形成过程中叔丁基脱落的一个不寻常案例 (Krasavin, Sapegin, & Dorogov, 2015)。
亲脂抗叶酸合成
Chan 和 Rosowsky (2005) 描述了一种亲脂抗叶酸吡替雷辛的合成途径,涉及关键的 Pd(0) 催化的交叉偶联反应。此过程包括使用叔丁基亚硝酸盐将氨基替换为更具反应性的溴原子的步骤 (Chan & Rosowsky, 2005)。
酚的硝化
在 Koley、Colón 和 Savinov (2009) 的研究中,叔丁基亚硝酸盐用作酚类底物的化学选择性硝化剂。此方法因其选择性和与酪氨酸包含肽等复杂分子的相容性而具有重要意义 (Koley, Colón, & Savinov, 2009)。
磷酸化研究
Pevzner (2002) 探讨了氯甲基呋喃的磷酸化,包括叔丁基对杂环亲电取代的影响。这项研究强调了叔丁基取代基对邻近官能团反应性的影响 (Pevzner, 2002)。
在有机合成中的作用
Li 和 Jia (2017) 强调了叔丁基亚硝酸盐 (TBN) 在有机合成中的多功能应用,指出了它在亚硝化、重氮化和其他自由基反应中的作用。此综述概括了 TBN 启用的广泛化学转化,包括它在生成尼古丁腈中的应用 (Li & Jia, 2017)。
一氧化氮形成
Chamulitrat 等人 (1993) 研究了苯基 N-叔丁基硝酮 (PBN) 的光解,揭示了它在水溶液中分解为一氧化氮。这项研究具有相关性,因为它显示了叔丁基化合物在形成一氧化氮等生物学意义重大分子中的潜在作用 (Chamulitrat et al., 1993)。
磁性材料研究
Ferrer 等人 (2001) 合成了含有叔丁基的硝酮自由基,研究了它们在有机磁性材料中形成氢键对和反铁磁交换中的作用。这项研究阐明了叔丁基取代基赋予的结构和磁性 (Ferrer et al., 2001)。
质谱
Ulmer、Mattay、Torres-Garcia 和 Luftmann (2000) 探讨了 2-[(2E)-3-(4-叔丁基苯基)-2-甲基丙-2-烯基]丙二腈作为基质辅助激光解吸/电离质谱的基质。此应用突出了叔丁基衍生物在改善不稳定化合物的分析中的作用 (Ulmer et al., 2000)。
环加成反应
Eberson 等人 (1998) 研究了 α-苯基-N-叔丁基硝酮与各种腈的环加成,重点研究了所得恶二唑的结构和动力学。这项研究强调了叔丁基化合物在促进复杂有机反应中的反应性 (Eberson et al., 1998)。
有机磷化学
Pevzner (2003) 进一步深入研究了呋喃-2-羧酸的卤甲基衍生物的反应,强调了叔丁基对与亲核试剂反应性的影响。这项研究有助于理解叔丁基取代基如何影响有机磷化合物合成 (Pevzner, 2003)。
发光衍生物研究
Zarins 等人 (2012) 合成了 2-叔丁基-6-甲基-4H-吡喃-4-酮的三苯甲基基发光衍生物,探索了它们在有机发光二极管和有机激光器中的潜在应用的光学和热学性质。这项工作强调了叔丁基在增强发光材料性能中的效用 (Zarins et al., 2012)。
多组分反应研究
Sau 等人 (2018) 在多组分反应中利用了叔丁基亚硝酸盐来创建稠合的喹啉和异喹啉。这项研究例证了叔丁基亚硝酸盐作为氧化剂和 N1 合成的双重作用,通过顺序 C-N 键形成导致复杂有机结构的形成 (Sau et al., 2018)。
染料敏化太阳能电池
Boschloo、Häggman 和 Hagfeldt (2006) 探讨了 4-叔丁基吡啶对染料敏化 TiO2 太阳能电池中氧化还原电解质的影响。他们的研究量化了 4-叔丁基吡啶如何影响这些太阳能电池的性能,证明了它对开路电位和电子寿命的影响
安全和危害
While specific safety and hazard information for “4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile” is not available, compounds with the tert-butyl group can pose certain risks. For example, tert-butyl chromate can cause irritation to the eyes, skin, and respiratory system, and is a potential occupational carcinogen .
属性
IUPAC Name |
4-tert-butyl-2-(chloromethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-11(2,3)9-4-5-14-10(6-12)8(9)7-13/h4-5H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHNNGWOSJBLRNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=C1)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-Butyl)-2-(chloromethyl)nicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(5-((3-methyloxetan-3-yl)methoxy)-1H-benzo[d]imidazol-1-yl)quinolin-8-ol](/img/structure/B3285918.png)
![N-Boc-1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1-benzimidazolyl]-8-quinolyl]-4-piperidinamine](/img/structure/B3285925.png)

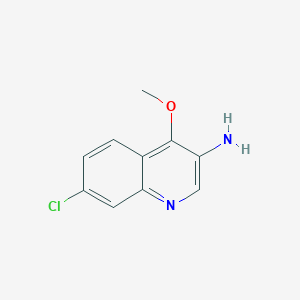
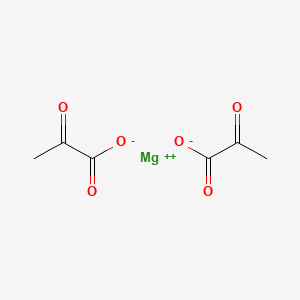
![Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285959.png)
![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)


